N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide
Description
N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a structurally complex small molecule featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl moiety at position 2. The ethyl linker connects this pyrazole system to an acetamide group, which is further modified with a (4-fluorophenyl)thio substituent. Its structural complexity underscores the importance of comparing it with analogs to infer properties such as solubility, metabolic stability, and target affinity.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS2/c21-16-3-5-17(6-4-16)27-13-20(25)22-8-9-24-19(14-1-2-14)11-18(23-24)15-7-10-26-12-15/h3-7,10-12,14H,1-2,8-9,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJWHYBXLHPEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Compound Structure and Properties
The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 401.5 g/mol . The compound features a pyrazole ring, thiophene moiety, and a fluorinated phenyl group, which contribute to its diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C19H23N5OS |
| Molecular Weight | 401.5 g/mol |
| Structural Features | Pyrazole ring, thiophene, fluorophenyl thio group |
Synthesis
The synthesis of this compound typically involves several steps that require careful optimization to achieve high yields and purity. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
- Introduction of the Thiophene Moiety : Utilizing thiophene derivatives in coupling reactions.
- Final Modification : Adding the ethyl and fluorophenyl thio groups through acylation reactions.
Each step is crucial for maintaining the integrity of the compound's structure and enhancing its biological activity.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, studies have shown that similar pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound may also possess similar mechanisms of action.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. Its structural components suggest potential interactions with microbial enzymes involved in metabolic pathways. For example, related pyrazole derivatives have shown efficacy against bacteria like Escherichia coli and Staphylococcus aureus, indicating that this compound could be developed as an antimicrobial agent .
Anticancer Potential
Pyrazole derivatives are increasingly recognized for their anticancer properties, particularly against specific cancer cell lines. Studies have highlighted their ability to inhibit key enzymes involved in cancer cell proliferation, such as lactate dehydrogenase (LDH) . The unique structural features of this compound may enhance its effectiveness against tumor cells.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological activities. For instance:
- In vitro Studies : A series of pyrazole compounds were tested against various cancer cell lines, revealing IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
- Animal Models : Preliminary animal studies indicated that pyrazole-based compounds could reduce tumor growth in xenograft models, supporting their potential as therapeutic agents .
Scientific Research Applications
Preliminary studies suggest that N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide exhibits several pharmacological properties:
- Anti-inflammatory Effects : Similar to other pyrazole derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- Analgesic Properties : The compound's ability to modulate pain pathways suggests potential use in pain management therapies.
- Antitumor Activity : Initial findings indicate that it may affect tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential applications of this compound:
- Insecticidal Activity : Compounds containing pyrazole derivatives have shown significant insecticidal properties, indicating that this compound may also exhibit similar effects .
| Compound Name | Unique Properties |
|---|---|
| 1H-Pyrazole Derivative A | Known for anti-inflammatory effects |
| 1H-Pyrazole Derivative B | Exhibits insecticidal activity |
| 1H-Pyrazole Derivative C | Enhanced solubility and bioavailability |
The uniqueness of this compound lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities compared to similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienoquinolone Derivatives ()
Example Compound : 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Key Differences: Replaces the cyclopropyl and thiophen-3-yl groups with a pteridinone core and 4-methoxybenzyl substituent.
- Implications: The pteridinone system may enhance π-π stacking interactions with target proteins, while the methoxy group increases lipophilicity compared to the fluorophenyl thio group in the target compound.
Darapladib ()
Structure: N-[2-(Diethylamino)ethyl]-2-[2-[(4-fluorobenzyl)sulfanyl]-4-oxo-4,5,6,7-tetrahydro-1H-cyclopentapyrimidin-1-yl]-N-[[4’-(trifluoromethyl)biphenyl-4-yl]-methyl]acetamide
- Key Differences: Incorporates a tetrahydrocyclopentapyrimidinone core and a trifluoromethyl biphenyl group instead of the pyrazole-thiophene system.
- Implications: The trifluoromethyl group enhances metabolic stability and bioavailability.
Triazole-Thioacetamide Analogs ()
Example Compound : N-((5-((2-(5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Key Differences : Replaces the cyclopropyl group with a 4-methoxyphenyl substituent and introduces a triazole ring.
- Implications : The triazole moiety may improve hydrogen-bonding capacity, while the thiophen-2-yl group (vs. thiophen-3-yl in the target) alters steric interactions with binding pockets .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Substituent Effects : The cyclopropyl group in the target compound likely reduces metabolic oxidation compared to bulkier alkyl groups, as seen in similar pyrazole derivatives . The (4-fluorophenyl)thio group may enhance target binding through hydrophobic and halogen-bonding interactions, analogous to darapladib’s fluorobenzyl thio moiety .
- Synthetic Challenges : Synthesis of such compounds often involves multi-step routes, as exemplified by the preparation of related acetamide derivatives via coupling reactions (e.g., Example 191 in ) .
Q & A
Basic: What are common synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes, including:
- Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones, followed by cyclopropane ring introduction via alkylation or cross-coupling reactions .
- Thioacetamide linkage : Thiol-ether bond formation between a 4-fluorophenylthiol intermediate and a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization strategies :
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions via response surface modeling .
- Monitor intermediates via HPLC-MS to minimize side products like regioisomers or over-alkylation .
Basic: How is the compound characterized structurally and spectroscopically?
Answer:
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms the pyrazole-thiophene-cyclopropane scaffold and acetamide conformation. Data refinement should account for potential disorder in the cyclopropyl group .
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.5 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and fluorophenyl groups (δ 7.2–7.8 ppm) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-S stretch) validate functional groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC-UV/ELSD and quantify residual solvents (e.g., DMF) using GC-MS .
- Assay interference : Test for thiol reactivity (e.g., via Ellman’s assay) to rule out false positives in enzyme inhibition studies .
- Computational validation : Compare experimental IC₅₀ values with docking simulations (e.g., AutoDock Vina) to assess target binding consistency .
Advanced: What strategies improve regioselectivity in pyrazole-functionalized acetamide synthesis?
Answer:
- Directed ortho-metalation : Use directing groups (e.g., trimethylsilyl) to control substitution patterns on the pyrazole ring .
- Microwave-assisted synthesis : Enhance reaction kinetics to favor the desired regioisomer (e.g., 5-cyclopropyl over 3-cyclopropyl substitution) .
- Protecting-group chemistry : Temporarily block reactive sites (e.g., thiophene sulfur with Boc groups) during critical steps .
Advanced: How can computational modeling predict reactivity or stability of this compound?
Answer:
- DFT calculations : Use Gaussian or ORCA to model:
- Degradation studies : Simulate hydrolytic pathways (e.g., amide bond cleavage in acidic/basic conditions) using molecular dynamics (MD) .
Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?
Answer:
- Disorder in flexible groups : For the cyclopropyl-ethyl chain, apply TLS refinement in SHELXL to model anisotropic displacement parameters .
- Twinned crystals : Use PLATON’s TWINABS to correct intensity data for non-merohedral twinning .
- Weak diffraction : Optimize crystal growth via vapor diffusion with mixed solvents (e.g., DCM/hexane) to improve crystal packing .
Advanced: How are spectroscopic artifacts identified and mitigated in purity assessment?
Answer:
- Dynamic NMR : Detect rotamers in the acetamide group (e.g., slow rotation at low temperatures) that may split signals .
- DOSY experiments : Differentiate between the target compound and oligomeric byproducts based on diffusion coefficients .
- High-resolution MS : Confirm molecular formula using ESI-TOF to rule out adducts or isotopic overlaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
